molecular formula C10H8Cl5N3OS B13394349 3|A-acetoxy-eupha-7-25-dien-24(R)-ol

3|A-acetoxy-eupha-7-25-dien-24(R)-ol

Cat. No.: B13394349
M. Wt: 395.5 g/mol
InChI Key: PGJJWPXICHBQCW-QMMMGPOBSA-N
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Description

Compound 3, also known as diABZI, is a non-nucleotide-based ligand that potently activates the stimulator of interferon genes (STING) pathway. This compound has garnered significant attention due to its ability to induce the production of type-I interferons and pro-inflammatory cytokines, making it a promising candidate for various therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diABZI involves the design of amidobenzimidazole molecules that can effectively activate the STING pathway. The synthetic route typically includes the following steps:

    Formation of Amidobenzimidazole Core: The core structure is synthesized through a series of condensation reactions involving appropriate amines and aldehydes.

    Linking of Amidobenzimidazole Molecules: Two amidobenzimidazole molecules are linked to create a dimeric ligand that can symmetrically bind to the STING protein.

Industrial Production Methods

Industrial production of diABZI involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Synthesis: Large quantities of the starting materials are reacted in batch reactors.

    Purification: The crude product is purified using techniques such as recrystallization and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

DiABZI undergoes several types of chemical reactions, including:

    Oxidation: DiABZI can be oxidized under specific conditions to form oxidized derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.

    Substitution Reagents: Substitution reactions often involve reagents such as halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions include oxidized derivatives and substituted analogs of diABZI, which may have different biological activities.

Scientific Research Applications

DiABZI has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the STING pathway and its role in immune responses.

    Biology: Employed in research to understand the mechanisms of immune activation and inflammation.

    Medicine: Investigated for its potential therapeutic applications in cancer treatment and antiviral therapies.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting the STING pathway.

Mechanism of Action

DiABZI exerts its effects by binding to the STING protein and inducing a conformational change that activates the STING pathway. This activation leads to the production of type-I interferons and pro-inflammatory cytokines, which play a crucial role in immune responses. The molecular targets involved include the STING protein and downstream signaling molecules such as NF-κB and IRF3.

Comparison with Similar Compounds

Similar Compounds

    2’3’-cGAMP: A classical STING agonist that activates the STING pathway through a different mechanism.

    CDN-based STING Agonists: Other cyclic dinucleotide-based agonists that activate STING.

Uniqueness of DiABZI

DiABZI is unique in that it is a non-nucleotide-based STING agonist, which provides several advantages:

    Increased Bioavailability: DiABZI has better bioavailability compared to nucleotide-based agonists.

    Different Activation Mechanism: Unlike classical STING agonists that require a closed ‘lid’ conformation, diABZI activates STING while maintaining an open conformation.

    Therapeutic Potential: DiABZI has shown promising results in preclinical studies for cancer treatment and antiviral therapies, highlighting its potential as a versatile therapeutic agent.

Properties

Molecular Formula

C10H8Cl5N3OS

Molecular Weight

395.5 g/mol

IUPAC Name

N-[(1S)-2,2,2-trichloro-1-[(2,5-dichlorophenyl)carbamothioylamino]ethyl]formamide

InChI

InChI=1S/C10H8Cl5N3OS/c11-5-1-2-6(12)7(3-5)17-9(20)18-8(16-4-19)10(13,14)15/h1-4,8H,(H,16,19)(H2,17,18,20)/t8-/m0/s1

InChI Key

PGJJWPXICHBQCW-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)NC(=S)N[C@@H](C(Cl)(Cl)Cl)NC=O)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=S)NC(C(Cl)(Cl)Cl)NC=O)Cl

Origin of Product

United States

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